Butanediamide, N4-(5-(acetylamino)-1-((methylamino)carbonyl)pentyl)-N1-hydroxy-2-(((4-hydroxyphenyl)thio)methyl)-3-(2-methylpropyl)-, (2S-(N4(R*),2R*,3S*))-
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Overview
Description
The compound (2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amide, hydroxyl, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide typically involves multi-step organic synthesis. The process may start with the preparation of key intermediates, such as the acetamido and methylamino derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include acetic anhydride, methylamine, and various protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkoxides or thiolates can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the amide groups may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s amide and hydroxyl groups may interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
The compound’s structural features suggest potential pharmacological applications. It could be investigated for its activity as an enzyme inhibitor or as a therapeutic agent in treating specific diseases.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.
Mechanism of Action
The mechanism by which (2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups may form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide
- **(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of both amide and hydroxyl groups, along with the sulfanyl group, provides a distinct reactivity profile compared to other similar compounds. This makes it a valuable molecule for various scientific and industrial applications.
Properties
CAS No. |
157726-04-0 |
---|---|
Molecular Formula |
C24H38N4O6S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N'-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C24H38N4O6S/c1-15(2)13-19(20(23(32)28-34)14-35-18-10-8-17(30)9-11-18)22(31)27-21(24(33)25-4)7-5-6-12-26-16(3)29/h8-11,15,19-21,30,34H,5-7,12-14H2,1-4H3,(H,25,33)(H,26,29)(H,27,31)(H,28,32)/t19-,20+,21+/m1/s1 |
InChI Key |
JXPAEGFEJLMUOM-HKBOAZHASA-N |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=C(C=C1)O)C(=O)NO)C(=O)N[C@@H](CCCCNC(=O)C)C(=O)NC |
SMILES |
CC(C)CC(C(CSC1=CC=C(C=C1)O)C(=O)NO)C(=O)NC(CCCCNC(=O)C)C(=O)NC |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=C(C=C1)O)C(=O)NO)C(=O)NC(CCCCNC(=O)C)C(=O)NC |
157726-04-0 | |
Synonyms |
3-(5-acetylamino-1-methylcarbamoylpentylcarbamoyl)-2-(4-hydroxyphenylsulphanylmethyl)-5-methyl-hexanohydroxamic acid BB 2116 BB-2116 |
Origin of Product |
United States |
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